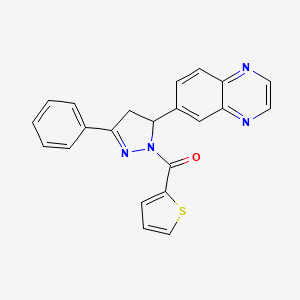

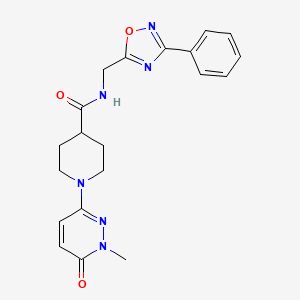

![molecular formula C17H13N3O3S B2844758 N-(benzo[d][1,3]dioxol-5-yl)-2-(quinazolin-4-ylthio)acetamide CAS No. 721912-59-0](/img/structure/B2844758.png)

N-(benzo[d][1,3]dioxol-5-yl)-2-(quinazolin-4-ylthio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(quinazolin-4-ylthio)acetamide, also known as BQ-123, is a selective endothelin A receptor antagonist. It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases.

Applications De Recherche Scientifique

Antitumor Activity

A novel series of quinazolinone analogues demonstrated significant broad-spectrum antitumor activity. These compounds were found to be more potent compared to the positive control 5-FU, with selective activities towards CNS, renal, and breast cancer cell lines as well as leukemia cell lines. The molecular docking studies showed that these compounds inhibit growth by targeting ATP binding sites of key enzymes like EGFR-TK and B-RAF kinase, similar to known cancer drugs (Ibrahim A. Al-Suwaidan et al., 2016).

Antimicrobial Agents

N-aryl(benzyl,heteryl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)acetamides were explored for their potential as anticancer and antimicrobial agents. Some compounds exhibited activity against K. pneumoniae, and the US National Cancer Institute screened them for their ability to inhibit various human tumor cell lines. Certain derivatives showed high growth inhibition rates and lethal antitumor activity against specific cancer cell lines, suggesting their potential in cancer therapy (O. Antypenko et al., 2016).

Radiomodulatory Effects

Research on quinazolinone derivatives bearing a benzenesulfonamide moiety revealed their ability to induce the antioxidant enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1) in cells, suggesting their potential as antioxidant and radiomodulatory agents. These compounds could mitigate the damaging effects of gamma radiation, indicating their utility in radioprotection (A. M. Soliman et al., 2020).

Anti-ulcerogenic and Anti-ulcerative Colitis Activity

Novel quinazoline and acetamide derivatives were synthesized and evaluated for their anti-ulcerogenic and anti-ulcerative colitis activities. These compounds showed significant curative ratios against acetic acid-induced ulcer models and were more effective than standard drugs in reducing ulcer and ulcerative colitis symptoms, with no reported side effects on liver and kidney functions upon prolonged administration (F. Alasmary et al., 2017).

Antihistaminic Agents

A study on the synthesis of novel 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones explored their potential as H1-antihistaminic agents. These compounds significantly protected animals from histamine-induced bronchospasm, indicating their potential as a new class of H1-antihistamines with minimal sedation effects compared to standard drugs (V. Alagarsamy et al., 2007).

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-quinazolin-4-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3S/c21-16(20-11-5-6-14-15(7-11)23-10-22-14)8-24-17-12-3-1-2-4-13(12)18-9-19-17/h1-7,9H,8,10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPKRSGOJLQVIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-yl)-2-(quinazolin-4-ylthio)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-Dimethylaminomethylidene]-2-hydroxybenzamide](/img/structure/B2844678.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2844679.png)

![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[2-(trifluoromethoxy)phenyl]ethane-1-sulfonamido](/img/structure/B2844684.png)

![N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2844686.png)

![Methyl 4-((4,7-dimethylbenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate](/img/structure/B2844692.png)

![methyl 2-(2-(5,7-dioxo-6-propyl-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2844693.png)